Sigma-2 Receptor Affinity and Sigma-2/Sigma-1 Selectivity Profile of N,N-diisopropyl-2-phenylquinoline-4-carboxamide
2-Phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide demonstrates binding affinity for the sigma-2 receptor (Ki = 90 nM) in rat PC12 cell membranes, with an approximately >138-fold selectivity window relative to sigma-1 receptor binding (Ki > 12,400 nM) [1][2]. In contrast, alternative 2-phenylquinoline-4-carboxamide derivatives developed as NK-3 receptor antagonists (e.g., SB 218795, SB 223412/Talnetant) have not been reported to possess significant sigma receptor activity; their optimization trajectories focused exclusively on neurokinin receptor selectivity [3][4].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) and selectivity versus sigma-1 |
|---|---|
| Target Compound Data | Sigma-2 Ki = 90 nM; Sigma-1 Kd = 12,400 nM |
| Comparator Or Baseline | SB 218795 (hNK-3 Ki = 13 nM, no reported sigma activity); SB 223412/Talnetant (hNK-3 Ki = 1.4 nM, no reported sigma activity) |
| Quantified Difference | >138-fold selectivity for sigma-2 over sigma-1 for target compound; sigma receptor activity absent in comparator NK-3 antagonist series |
| Conditions | Rat PC12 cell membranes (sigma-2); competitive binding assay (sigma-1) [1][2] |
Why This Matters
This selectivity profile enables sigma-2 receptor-focused experimental paradigms (e.g., tumor imaging probe development, neurodegenerative disease target validation) without sigma-1 confounding effects, a capability not offered by NK-3-optimized quinoline-4-carboxamide analogs.
- [1] BindingDB Entry BDBM50604967 (CHEMBL1698776). Binding affinity to sigma-2 receptor in rat PC12 cells, Ki = 90 nM. Curated by The University of Texas at Austin via ChEMBL. View Source
- [2] BindingDB Entry BDBM50601684 (CHEMBL5169925). Binding affinity to sigma-1 receptor (unknown origin), Kd = 12,400 nM. Curated by University of Copenhagen via ChEMBL. View Source
- [3] Giardina GAM, Sarau HM, Farina C, Medhurst AD, Grugni M, Raveglia LF, Schmidt DB, Rigolio R, Luttmann M, Vecchietti V, Hay DWP. 2-Phenyl-4-quinolinecarboxamides: A Novel Class of Potent and Selective Non-Peptide Competitive Antagonists for the Human Neurokinin-3 Receptor. J Med Chem. 1996;39(12):2281-2284. View Source
- [4] Giardina GAM, Raveglia LF, Grugni M, Sarau HM, Farina C, Medhurst AD, Graziani D, Schmidt DB, Rigolio R, Luttmann M, Cavagnera S, Foley JJ, Vecchietti V, Hay DWP. J Med Chem. 1999;42(6):1053-1065. View Source
